3-Oxo-2-azabicyclo[2.2.2]octane-1-carboxamide chemical structure
3-Oxo-2-azabicyclo[2.2.2]octane-1-carboxamide chemical structure
The following technical guide provides an in-depth analysis of the chemical structure, synthesis, and pharmacological utility of 3-Oxo-2-azabicyclo[2.2.2]octane-1-carboxamide .
Executive Summary
3-Oxo-2-azabicyclo[2.2.2]octane-1-carboxamide (CAS: 21121-49-3) is a bicyclic lactam scaffold characterized by a rigid [2.2.2] bridge system. This molecule serves as a critical conformational constraint in medicinal chemistry, functioning as a non-planar peptidomimetic. By locking the amide bond into a specific spatial orientation, it mimics the twisted transition states of peptide hydrolysis or specific turn geometries (e.g.,
Chemical Identity & Structural Analysis[1][2]
Nomenclature and Identifiers
| Property | Detail |
| IUPAC Name | 3-Oxo-2-azabicyclo[2.2.2]octane-1-carboxamide |
| CAS Number | 21121-49-3 |
| Molecular Formula | |
| Molecular Weight | 168.19 g/mol |
| SMILES | NC(=O)C12CCC(CC1)C(=O)N2 |
| Core Scaffold | Isoquinuclidone (2-azabicyclo[2.2.2]octan-3-one) |
Geometric & Stereoelectronic Properties
The molecule features a 2-azabicyclo[2.2.2]octane skeleton.[1][2] Unlike the related quinuclidine (1-azabicyclo[2.2.2]octane), the nitrogen atom is located at position 2, adjacent to the bridgehead (C1) and the carbonyl group (C3).
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Bridgehead Amide (C1): The carboxamide group at position 1 is located at a bridgehead carbon. According to Bredt's Rule, double bonds at bridgeheads are unstable; however, the exocyclic amide carbonyl is stable. The C1 position provides a vector for extending the molecule into solvent-exposed or deep-pocket regions of a protein target without disrupting the core binding mode.
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Lactam Rigidity (N2-C3): The internal lactam (amide) bond is constrained within the bicyclic cage. This prevents free rotation around the N-CO bond, effectively freezing the "cis" or "trans" amide geometry (typically forcing a twisted conformation that can mimic transition states).
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Lipophilicity & Solubility: The bicyclic cage adds bulk and lipophilicity compared to a linear amide, while the polar carboxamide and lactam groups maintain water solubility, making it an ideal "fragment" with high ligand efficiency (LE).
Synthetic Methodologies
The synthesis of 3-oxo-2-azabicyclo[2.2.2]octane-1-carboxamide requires constructing the strained bicyclic system while establishing the bridgehead functionality. Two primary routes are employed: the Dieckmann Cyclization (most scalable) and the Diels-Alder Cycloaddition (most versatile for derivatives).
Route A: Dieckmann Cyclization (Scalable)
This route constructs the [2.2.2] system from a piperidine precursor. It is preferred for generating the 3-oxo core with bridgehead substitution.
Protocol Logic:
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Precursor Selection: Start with a piperidine-2,4-dicarboxylate derivative. The C2-carboxylate eventually becomes the C1-bridgehead substituent.
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N-Alkylation: The piperidine nitrogen is alkylated with an acetate equivalent (e.g., ethyl bromoacetate) to provide the two carbons needed for the third bridge.
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Cyclization: A base-mediated Dieckmann condensation closes the ring between the N-alkyl side chain and the C4-ester.
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Decarboxylation & Functionalization: The resulting
-keto ester is decarboxylated, and the C1-ester is converted to the primary amide.
Figure 1: Synthetic pathway via Dieckmann Cyclization.
Route B: Diels-Alder Cycloaddition
This route is often used to introduce chirality or complex substitution patterns early in the synthesis.
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Reactants: 1,3-Cyclohexadiene +
-functionalized dienophile (e.g., 2-acetamidoacrylate or nitro-olefins). -
Mechanism: The [4+2] cycloaddition forms the bicyclic skeleton directly.[2] To achieve the 2-aza-3-oxo pattern, the initial adduct often requires oxidative cleavage and recyclization (e.g., via ozonolysis of the double bond followed by reductive amination) or the use of an imino-dienophile.
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Note: Direct formation of the specific 3-oxo-1-carboxamide target is less direct via Diels-Alder than the Dieckmann route due to the specific oxidation state of the lactam.
Pharmacological Applications[5][6][7][8]
Peptidomimetics (Pro-Ala Surrogates)
The 2-azabicyclo[2.2.2]octane scaffold is a validated surrogate for dipeptide turns, specifically the Proline-Alanine sequence.
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Mechanism: The rigid bicyclic structure locks the
and torsion angles, mimicking the turn geometry of a peptide chain without the entropic cost of folding. -
Application: Used in the design of inhibitors for HCV NS3 protease and other serine proteases where a rigid P2-P1 segment is required for high-affinity binding.
GPCR Ligands (Muscarinic & Nicotinic)
The structural similarity to quinuclidine (the core of quinine and acetylcholine mimetics) makes this scaffold a "privileged structure" for cholinergic receptors.
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Sigma Receptors: Derivatives of 2-azabicyclo[2.2.2]octane have shown high affinity for Sigma-1 and Sigma-2 receptors, relevant in CNS disorders (schizophrenia, depression).
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nAChR Agonists: The 1-carboxamide group can interact with the hydrogen-bonding network in the orthosteric binding site of nicotinic acetylcholine receptors (nAChRs).
Experimental Characterization Protocols
To validate the synthesis of this scaffold, the following analytical signatures must be confirmed:
| Method | Expected Signature |
| 1H NMR | Distinct bridgehead proton signals. The methylene protons of the bridges appear as complex multiplets due to the rigid bicyclic environment. The amide protons ( |
| IR Spectroscopy | Lactam C=O: Strong band at ~1640–1680 cm⁻¹ (lower than typical lactams due to strain/H-bonding). Amide C=O: Distinct band at ~1690 cm⁻¹. N-H Stretch: 3200–3400 cm⁻¹. |
| Mass Spectrometry | Molecular ion |
References
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Chung, J. Y. L., et al. "An improved preparation of 2-azabicyclo[2.2.2]octane."[1] Synthetic Communications, 32(13), 1985–1995 (2002).[1] Link
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Blanchard, S., et al. "Synthesis of 2-azabicyclo[2.2.2]octane-1-carboxylic acid, a constrained pipecolic acid analogue."[3] Organic Letters, (Related context on bridgehead acids).
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Moffett, R. B. "2-Carbamoyl-2-azabicyclo[2.2.2]octanes."[4] U.S. Patent 3,422,092, (1969).[4] (Describes related carbamoyl derivatives).
- Trudell, M. L. "Synthesis of epibatidine analogues." Journal of Organic Chemistry. (Context on 2-azabicyclo[2.2.2]octane scaffold utility).
